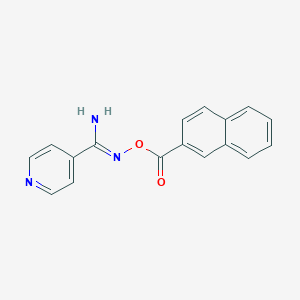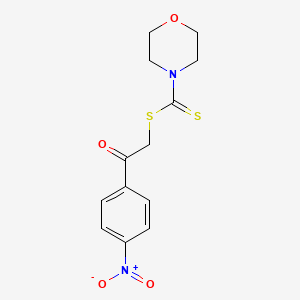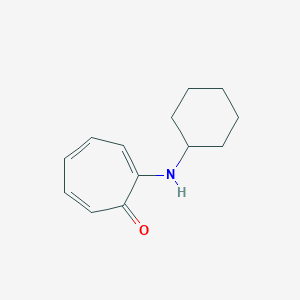![molecular formula C15H22N2O2 B5877021 1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine, commonly known as DMMP, is a piperazine derivative that has been widely studied for its potential therapeutic applications. DMMP is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. In
Aplicaciones Científicas De Investigación
DMMP has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. DMMP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes DMMP a potential treatment for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
DMMP has also been studied for its antimicrobial properties. It has been shown to have activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. This makes DMMP a potential treatment for bacterial infections.
In addition, DMMP has been shown to have antitumor properties. It has been shown to inhibit the growth of a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes DMMP a potential treatment for cancer.
Mecanismo De Acción
The mechanism of action of DMMP is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and tumor growth. DMMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis. In addition, DMMP has been shown to inhibit the activity of protein kinases involved in tumor growth.
Biochemical and Physiological Effects
DMMP has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. It has also been shown to inhibit the growth of bacteria and cancer cells. In addition, DMMP has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMMP is its broad range of biological effects. It has been shown to have anti-inflammatory, antimicrobial, and antitumor properties, which makes it a potential treatment for a range of conditions. In addition, DMMP is a small molecule that can be easily synthesized and modified, which makes it a useful tool for drug development.
One of the limitations of DMMP is its lack of specificity. DMMP has been shown to inhibit a range of enzymes and signaling pathways, which may lead to off-target effects. In addition, DMMP has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Direcciones Futuras
There are a number of future directions for research on DMMP. One area of interest is the development of more specific DMMP derivatives that target specific enzymes and signaling pathways. This may reduce the risk of off-target effects and improve the efficacy of DMMP as a therapeutic agent.
Another area of interest is the study of DMMP in vivo. This will allow researchers to better understand its pharmacokinetics and toxicity, and may lead to the development of more effective and safer DMMP-based therapies.
Finally, there is a need for more research on the potential applications of DMMP in the treatment of specific diseases, including inflammatory bowel disease, psoriasis, and cancer. This will require further preclinical and clinical studies to determine the efficacy and safety of DMMP in these conditions.
Métodos De Síntesis
DMMP can be synthesized using a variety of methods, including condensation reactions between 2,4-dimethylphenol and piperazine, and acylation reactions between 2,4-dimethylphenol and piperazine derivatives. One of the most common methods for synthesizing DMMP involves the reaction of 2,4-dimethylphenol with piperazine in the presence of a catalyst such as acetic anhydride or sulfuric acid. This reaction produces DMMP as a white crystalline solid.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-4-5-14(13(2)10-12)19-11-15(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQROOSBZNZJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)

![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)
![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)



![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)